molecular formula C15H9ClFNO B2818920 5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 387343-46-6

5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No. B2818920
CAS RN: 387343-46-6
M. Wt: 273.69
InChI Key: ZFWPEZWERSHDNS-UHFFFAOYSA-N
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Description

Indole derivatives are a class of compounds that have a wide range of biological activities and are found in many important synthetic drug molecules . The presence of a chloro and fluoro substituent on the phenyl ring could potentially affect the compound’s reactivity and biological activity.


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of π-electrons .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Intermediates The compound 5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one has been a subject of interest due to its role as an intermediate in various synthetic processes. For instance, it's noted as a key intermediate in the synthesis of pesticide Indoxacarb. An improved synthesis method involving the preparation of 3,4'-dichloropropiophenone, followed by reactions with sulfuric acid and dimethyl carbonate, has been documented to yield the target compound with improved efficiency and suitability for industrial production (Li-Xia Jing, 2012).

Molecular Analysis and Quantum Chemical Studies Quantum chemical studies have been conducted to understand the molecular geometry and chemical reactivity of similar compounds. For example, compounds like 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one were synthesized and analyzed using various spectroscopic techniques and quantum chemical calculations. These studies provide insights into the molecular electrostatic potential and frontier orbitals, identifying chemically active sites responsible for the compound's reactivity (R. Satheeshkumar et al., 2017).

Crystal Structure Analysis Crystallographic studies have been essential in understanding the molecular structure and geometry of related compounds. The crystal structure of a spiro-indole derivative closely related to the compound was elucidated, providing detailed insights into the molecular geometry and confirming the structure drawn from spectroscopic studies (V. Sehgal et al., 1994).

Biological and Pharmaceutical Applications

Antifertility Activity Compounds with a similar structure have been synthesized and screened for potential antifertility activity. For example, new fluorine-containing 2-([2-(fluoroaryl)-1H-indol-3-yl]methylene)hydrazinecarbothioamides and 2-(fluoroaryl)-([5-(substituted benzylidene)-4-oxo-2-thiazolidinylidene]hydrazone)-1H-indole-3-carboxaldehydes were synthesized and evaluated, with some derivatives showing pronounced antifertility activity (K. Joshi et al., 1986).

Antioxidant and Antimicrobial Activity The catalytic synthesis of derivatives involving compounds structurally related to this compound has been studied for their biological activity. For instance, derivatives synthesized using nickel ferrite nanoparticles were screened for antioxidant as well as antimicrobial activity, highlighting their potential in pharmaceutical applications (T. N. Rao et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Indole derivatives have been found to bind with high affinity to multiple receptors, which can be useful in developing new therapeutics .

properties

IUPAC Name

5-chloro-3-[(2-fluorophenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO/c16-10-5-6-14-11(8-10)12(15(19)18-14)7-9-3-1-2-4-13(9)17/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWPEZWERSHDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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